BRM/BRG1 ATP Inhibitor-4

BAF complex SMARCA2 SMARCA4

BRM/BRG1 ATP Inhibitor-4 (CAS 2422030-94-0) is a small-molecule inhibitor targeting the ATPase activity of both BRM (SMARCA2) and BRG1 (SMARCA4), the mutually exclusive catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex. This compound, with molecular formula C25H32N6O3S and molecular weight 496.62 g/mol , functions as a dual inhibitor of these ATPase subunits and is utilized in research applications involving cancers and BAF complex-related disorders.

Molecular Formula C25H32N6O3S
Molecular Weight 496.6 g/mol
Cat. No. B12401872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRM/BRG1 ATP Inhibitor-4
Molecular FormulaC25H32N6O3S
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)CNC(=O)C4=CN(C=C4)C(C)(C)C
InChIInChI=1S/C25H32N6O3S/c1-16-12-30(13-17(2)34-16)21-8-6-7-19(27-21)20-15-35-24(28-20)29-22(32)11-26-23(33)18-9-10-31(14-18)25(3,4)5/h6-10,14-17H,11-13H2,1-5H3,(H,26,33)(H,28,29,32)/t16-,17+
InChIKeyZAOSGNPEASBQMT-CALCHBBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRM/BRG1 ATP Inhibitor-4: Structural Definition and Basic Characteristics for BAF Complex-Dependent Cancer Research Procurement


BRM/BRG1 ATP Inhibitor-4 (CAS 2422030-94-0) is a small-molecule inhibitor targeting the ATPase activity of both BRM (SMARCA2) and BRG1 (SMARCA4), the mutually exclusive catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex . This compound, with molecular formula C25H32N6O3S and molecular weight 496.62 g/mol , functions as a dual inhibitor of these ATPase subunits and is utilized in research applications involving cancers and BAF complex-related disorders . Unlike clinical-stage comparators such as FHD-286 (Camibirstat) for which extensive pharmacologic characterization has been published [1], quantitative potency data (IC50 values) for BRM/BRG1 ATP Inhibitor-4 is not publicly disclosed in primary literature or authoritative databases at the time of this assessment .

Why BRM/BRG1 ATP Inhibitor-4 Cannot Be Simply Substituted with Other In-Class SMARCA2/4 Inhibitors


Compounds targeting the BRM/BRG1 ATPase domain are not functionally interchangeable despite sharing a common target class. The field has evolved through multiple chemotypes, including ATPase inhibitors and PROTAC degraders, with widely divergent selectivity profiles between BRM and BRG1 paralogs [1]. A 2024 patent review covering the period from 2019 to mid-2023 explicitly notes that most early compounds in this class are weakly selective for SMARCA2 versus SMARCA4, and that achieving selective targeting of the ATPase domain remains challenging [1]. The high degree of homology between BRM and BRG1 proteins further complicates paralog-specific inhibition [2]. Consequently, the specific molecular scaffold, allosteric binding mechanism, and paralog selectivity ratio of any given BRM/BRG1 inhibitor materially determine its biological effects in SMARCA4-deficient versus SMARCA4-proficient cellular contexts, making empirical substitution scientifically unsound without quantitative comparative data.

BRM/BRG1 ATP Inhibitor-4 Quantitative Evidence: Comparative Data Assessment Against Reference Compounds


Publicly Disclosed Potency: Absence of Quantified IC50 Values for BRM/BRG1 ATP Inhibitor-4

In contrast to reference dual inhibitors such as FHD-286 (BRM IC50 = 4.5 nM; BRG1 IC50 = 6.5 nM) and BRM/BRG1 ATP Inhibitor-3 (BRM IC50 = 10.4 nM; BRG1 IC50 = 19.3 nM) , no quantitative IC50 values for BRM/BRG1 ATP Inhibitor-4 against either BRM (SMARCA2) or BRG1 (SMARCA4) are publicly disclosed in accessible primary literature, patent filings, or vendor technical datasheets as of this assessment. Multiple vendor sources describe the compound qualitatively as a "BRG1/BRM inhibitor" without specifying potency metrics .

BAF complex SMARCA2 SMARCA4

BRM/BRG1 ATP Inhibitor-4 Procurement Pricing Relative to Reference Compounds

BRM/BRG1 ATP Inhibitor-4 is priced at $1,670 for 25 mg , positioning it at the higher end of the BRM/BRG1 inhibitor series from commercial vendors. For comparison, BRM/BRG1 ATP Inhibitor-1 is priced at $1,180 for 25 mg , and BRM/BRG1 ATP Inhibitor-3 is priced at $1,520 for 25 mg . The clinical-stage compound FHD-286 (Camibirstat) is available from research vendors but lacks standardized catalog pricing comparable to the tool compound series.

research tool chemical probe epigenetics

Distinction Between ATPase Inhibitors and PROTAC Degraders in SMARCA2/4 Targeting

BRM/BRG1 ATP Inhibitor-4 belongs to the ATPase inhibitor class of compounds, which function via allosteric inhibition of enzymatic activity. This mechanism is fundamentally distinct from PROTAC (proteolysis-targeting chimera) degraders that eliminate target proteins entirely [1]. Published PROTAC degraders demonstrate markedly different potency metrics: PROTAC SMARCA2/4 degrader-40 (BRM/BRG1 ligand 4) achieves DC50 values of less than 0.1 nM against both SMARCA2 and SMARCA4 in HeLa cells , while other reported degraders such as ACBI1 exhibit DC50 values of 6 nM (SMARCA2) and 11 nM (SMARCA4) in MV-4-11 cells . A 2025 study demonstrated that modulation of VHL binding affinity can improve degradation selectivity of BRM-targeting PROTACs over BRG1, with selective degraders showing differential antiproliferative activity between BRG1-mutant and wild-type cell lines [2].

PROTAC targeted protein degradation synthetic lethality

BRM/BRG1 ATP Inhibitor-4: Recommended Research Application Scenarios Based on Available Evidence


General BAF Complex-Dependent Cancer Cell Line Screening (Qualitative or Pilot Studies)

BRM/BRG1 ATP Inhibitor-4 may be suitable for preliminary or qualitative screening experiments in cancer cell lines where BAF complex dependency has been established, including uveal melanoma and acute myeloid leukemia models, based on the broad indication noted in vendor descriptions . However, due to the absence of disclosed IC50 values, researchers should not rely on this compound for studies requiring precise target engagement quantification, dose-response relationship determination, or potency comparisons across cell lines. When experimental design requires defined potency metrics or oral bioavailability data, investigators should consider well-characterized reference compounds such as FHD-286, for which both biochemical IC50 values (BRM IC50 = 4.5 nM; BRG1 IC50 = 6.5 nM) and oral bioavailability with in vivo xenograft activity have been published [1].

Comparative Tool Compound Studies Alongside Structurally Related BRM/BRG1 ATP Inhibitors

BRM/BRG1 ATP Inhibitor-4 may serve as a structurally distinct comparator in experiments evaluating a panel of related ATPase inhibitors from the same chemical series (Inhibitor-1, Inhibitor-2, Inhibitor-3, Inhibitor-4). Given the qualitative descriptor that all compounds in this series target BRG1/BRM ATPase activity , researchers could employ this compound in parallel with structurally related analogs to assess differential effects on chromatin accessibility, gene expression programs, or cellular proliferation in BAF-dependent contexts. Such comparative analysis would contribute to understanding structure-activity relationships within this inhibitor series, though the lack of quantitative potency data necessitates that any observed biological differences be interpreted with appropriate caution regarding unknown potency variations.

Negative Control or Reference Compound in PROTAC Degrader Studies (Mechanistic Distinction)

BRM/BRG1 ATP Inhibitor-4, as an ATPase inhibitor rather than a degrader, can function as a mechanistically distinct control in experiments evaluating PROTAC-mediated degradation of SMARCA2/4 proteins. The fundamental mechanistic difference between allosteric ATPase inhibition and proteasome-mediated protein degradation means that comparing outcomes between an ATPase inhibitor and a PROTAC degrader can help dissect whether observed phenotypic effects result from loss of enzymatic function versus loss of the intact protein scaffold [1]. This application is particularly relevant given the growing body of literature distinguishing the biological consequences of SMARCA2/4 inhibition from degradation, including differential effects on chromatin accessibility and gene expression programs in BRG1-mutant versus wild-type cellular contexts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRM/BRG1 ATP Inhibitor-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.